molecular formula C18H15F3N4O B12157880 N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B12157880
M. Wt: 360.3 g/mol
InChI Key: YPZCXFJJVJMKTE-UHFFFAOYSA-N
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Description

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenylethyl group, and a trifluorophenyl acetamide moiety

Preparation Methods

The synthesis of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using phenylethyl halides and the triazole intermediate.

    Attachment of the Trifluorophenyl Acetamide Moiety: The final step involves the acylation of the triazole derivative with 2,4,5-trifluorophenyl acetic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the triazole ring and the trifluorophenyl acetamide moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria or interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

Comparison with Similar Compounds

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring but differs in its overall structure and specific activity.

    Itraconazole: Another antifungal agent with a triazole ring, used to treat a variety of fungal infections.

    Voriconazole: A triazole derivative with broad-spectrum antifungal activity, used in the treatment of serious fungal infections.

Properties

Molecular Formula

C18H15F3N4O

Molecular Weight

360.3 g/mol

IUPAC Name

N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C18H15F3N4O/c19-13-10-15(21)14(20)8-12(13)9-17(26)23-18-22-16(24-25-18)7-6-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H2,22,23,24,25,26)

InChI Key

YPZCXFJJVJMKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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